
2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol is a compound characterized by its unique structure, which includes multiple ether linkages and a terminal thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol typically involves the stepwise addition of ethylene oxide units to a thiol precursor. The reaction conditions often require the presence of a strong base, such as sodium hydride, to deprotonate the thiol group and facilitate the nucleophilic attack on the ethylene oxide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Addition: The thiol group can add to alkenes or alkynes, forming thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles.
Addition: Catalysts such as palladium or platinum may be used to facilitate the addition reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Substitution: Thioethers or other substituted products.
Addition: Thioether derivatives.
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialized polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol involves its ability to form covalent bonds with other molecules through its thiol group. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, thereby influencing various biochemical pathways. The compound’s multiple ether linkages also contribute to its solubility and stability in different environments .
Vergleich Mit ähnlichen Verbindungen
2,5,8,11,14,17,20-Heptaoxadocosan-22-amine: Similar structure but with an amine group instead of a thiol group.
2,5,8,11,14,17,20-Heptaoxadocosane-22-thiol: A shorter analog with similar reactivity.
Uniqueness: 2,5,8,11,14,17,20-Heptaoxahentriacontane-31-thiol is unique due to its extended chain length and the presence of multiple ether linkages, which enhance its solubility and reactivity. The terminal thiol group provides a versatile functional handle for various chemical modifications, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C24H50O7S |
|---|---|
Molekulargewicht |
482.7 g/mol |
IUPAC-Name |
11-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane-1-thiol |
InChI |
InChI=1S/C24H50O7S/c1-25-12-13-27-16-17-29-20-21-31-23-22-30-19-18-28-15-14-26-11-9-7-5-3-2-4-6-8-10-24-32/h32H,2-24H2,1H3 |
InChI-Schlüssel |
APOIFWJNLAELBI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOCCOCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
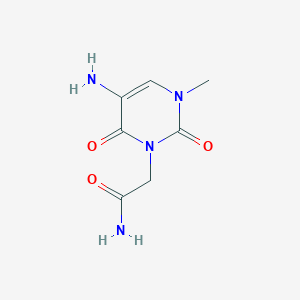
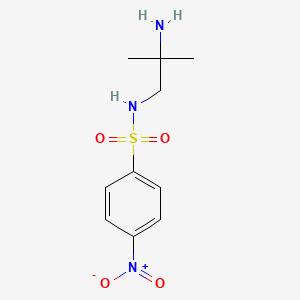
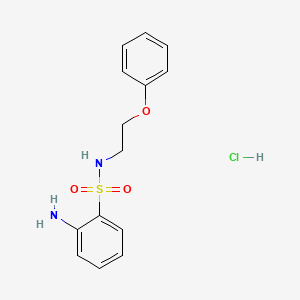
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
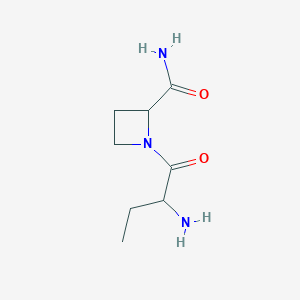
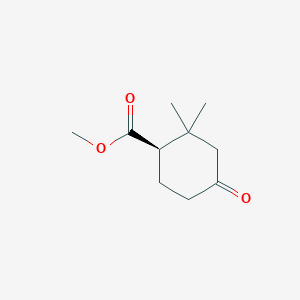
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
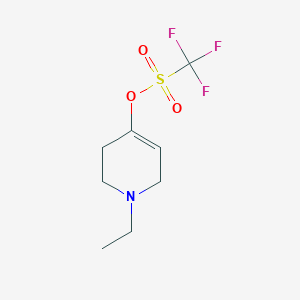
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13070738.png)
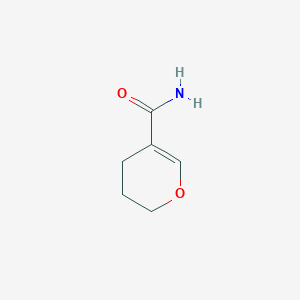
![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070754.png)
